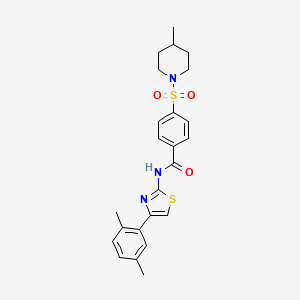

![molecular formula C17H16FN3O3S2 B2605791 2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide CAS No. 886956-45-2](/img/structure/B2605791.png)

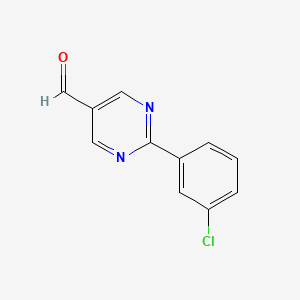

2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Molecular Structure Analysis

The molecular structure of “2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry .Applications De Recherche Scientifique

Structure-Activity Relationships

One area of research involves the exploration of structure-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Studies have looked into various heterocycles to improve metabolic stability, aiming to reduce metabolic deacetylation through the examination of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring. This exploration highlights the importance of structural modifications to enhance drug efficacy and stability (Stec et al., 2011).

Antitumor Activity

Research has also delved into the synthetic routes and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, showing potent cytotoxicity in vitro in certain human breast cell lines. The focus on fluorinated derivatives underlines their potential in developing antitumor agents with specificity towards certain cancer cell lines (Hutchinson et al., 2001).

Antimicrobial Activity

The antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds was examined, revealing promising antimicrobial properties against specific microbial strains. Such compounds could represent a new class of antimicrobial agents, emphasizing the role of fluorination in enhancing biological activity (Sathe et al., 2011).

Cognitive Enhancement

In the search for cognitive enhancers, derivatives of 1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as positive allosteric modulators of AMPA receptors. The study highlights the potential of such compounds to enhance cognitive functions through the potentiation of specific neurotransmitter receptors, with a particular focus on the effects of fluorine atom insertion on pharmacokinetic behavior and metabolic stability (Francotte et al., 2010).

Anticonvulsant Activity

Research into the anticonvulsant properties of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazines derived from 5-methoxybenzo[d]thiazol-2-amine showcases the therapeutic potential of these compounds in treating seizures. The findings suggest that specific derivatives could offer safer and more effective options for anticonvulsant therapy (Zhang et al., 2010).

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which “2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide” is a derivative, has been the subject of extensive research due to its wide range of biological activities . Future research may focus on exploring other derivatives and their potential therapeutic applications.

Propriétés

IUPAC Name |

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c18-13-6-7-14-15(10-13)26(23,24)21-17(20-14)25-11-16(22)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBVETNOWQEIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2605713.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2605717.png)

![2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]cyclohexan-1-ol](/img/structure/B2605718.png)

![6-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2605724.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2605725.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)